molecular formula C19H20O6 B12964103 4,15-Isoatriplicolide methylacrylate CAS No. 133559-38-3

4,15-Isoatriplicolide methylacrylate

Cat. No.: B12964103
CAS No.: 133559-38-3
M. Wt: 344.4 g/mol
InChI Key: FDLLEBFMOIHMNM-GTACMHHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,15-Isoatriplicolide methylacrylate involves several steps, starting from naturally occurring sesquiterpenes. The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories. it generally involves the esterification of 4,15-Isoatriplicolide with methacrylic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. The compound is typically produced in small quantities for scientific research rather than large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,15-Isoatriplicolide methylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4,15-Isoatriplicolide methylacrylate has several scientific research applications:

    Chemistry: It is used as a model compound to study sesquiterpene lactones and their reactivity.

    Biology: Its cytotoxic properties make it a valuable tool for studying cancer cell biology, particularly in breast cancer research.

    Medicine: Research into its cytotoxic effects could lead to the development of new anticancer therapies.

Mechanism of Action

The mechanism of action of 4,15-Isoatriplicolide methylacrylate involves its interaction with cellular components, leading to cytotoxic effects. It targets specific pathways in cancer cells, inducing apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, but its ability to disrupt cellular processes is well-documented .

Comparison with Similar Compounds

4,15-Isoatriplicolide methylacrylate is unique among sesquiterpene lactones due to its specific structure and cytotoxic properties. Similar compounds include:

Properties

CAS No.

133559-38-3

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h7,13-14,16H,1,3-4,6,8H2,2,5H3/t13-,14-,16+,19-/m1/s1

InChI Key

FDLLEBFMOIHMNM-GTACMHHNSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C

Canonical SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C

Origin of Product

United States

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